N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a piperazine ring, all of which are functionalized with various substituents. The presence of these rings and substituents imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN7O2/c24-18-14-16(6-7-19(18)25)27-20(33)15-32-23(34)31-9-8-26-21(22(31)28-32)30-12-10-29(11-13-30)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRYYUWNOZNWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, including the formation of the piperidine, pyridine, and piperazine rings, followed by their functionalization. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridine Ring: Pyridine rings can be synthesized via condensation reactions.
Formation of Piperazine Ring: Piperazine rings are often formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolo-pyrazine moiety and a phenylpiperazine group. The synthesis typically involves multiple steps that may include the formation of the triazole ring and subsequent modifications to introduce the chlorofluorophenyl and acetamide groups.
Example Synthetic Pathway:
- Formation of Triazole: The initial step often involves the cyclization of appropriate precursors to form the triazole ring.
- Introduction of Piperazine: The piperazine moiety can be introduced via nucleophilic substitution reactions.
- Final Modifications: Functional groups such as acetamide and chlorofluorophenyl are added through acylation or halogenation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibit significant antibacterial properties. For instance, studies have demonstrated efficacy against various strains of bacteria, suggesting its potential as an antibiotic agent .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with promising results indicating a mechanism involving apoptosis induction in cancer cells .
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds containing piperazine are often explored for their effects on neurotransmitter systems, making this compound a candidate for further study in treating neurological disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-1-piperidinecarboxylate
- Piperidine derivatives with different substituents
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is unique due to its specific combination of piperidine, pyridine, and piperazine rings, along with the functional groups attached to these rings. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Overview
The compound features a triazolo-pyrazine core linked to a phenylpiperazine moiety , which is characteristic of many pharmacologically active compounds. Its molecular formula is with a molecular weight of 414.9 g/mol. The presence of both halogenated and aromatic structures suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Receptor Modulation : Compounds containing piperazine rings are often known to interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. This interaction can influence mood and cognitive functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | NCI-H460 | 12.50 | Cell cycle arrest |
| N-(3-chloro-4-fluorophenyl)-2-[3-oxo...] | A549 | TBD | TBD |
The exact IC for N-(3-chloro-4-fluorophenyl)-2-[3-oxo...] remains to be determined through further testing.
Neuropharmacological Studies
The influence on neuropharmacological pathways has been investigated in various models:
- Antidepressant Effects : Similar compounds have shown promise in modulating serotonin levels, indicating potential antidepressant activity.
- Anxiolytic Properties : The interaction with 5-HT receptors may also suggest anxiolytic effects, making it a candidate for anxiety disorder treatments.
Study 1: Anticancer Efficacy
A study conducted on derivatives of pyrazole showed significant cytotoxic effects against various cancer cell lines. The derivatives exhibited IC values ranging from 0.01 µM to 42 µM across different assays, indicating strong potential for further development as anticancer agents .
Study 2: Neuropharmacological Assessment
Research exploring the impact of arylpiperazine derivatives on autism spectrum disorders (ASD) revealed that targeting serotonin receptors could alleviate core symptoms associated with ASD . This suggests that compounds like N-(3-chloro-4-fluorophenyl)-2-[3-oxo...] could have therapeutic implications beyond oncology.
Q & A
Basic: What synthetic strategies are effective for constructing the triazolo[4,3-a]pyrazine core in this compound?
Answer:
The triazolo[4,3-a]pyrazine core can be synthesized via cyclocondensation of 3-aminopyrazine-2-carboxylic acid derivatives with nitriles or carbonyl reagents under reflux conditions. For example, triazenylpyrazole precursors (e.g., 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate) can serve as intermediates, as described in triazolo-pyrazine hybrid syntheses . Key steps include:
- Use of Pd-catalyzed coupling for introducing substituents.
- Optimization of reaction time and temperature (e.g., 80–100°C in DMF).
- Characterization via ¹H/¹³C NMR and X-ray crystallography to confirm regioselectivity and intramolecular hydrogen bonding patterns, as seen in analogous N-(substituted phenyl)acetamide structures .
Advanced: How can researchers optimize reaction yields when introducing the 4-phenylpiperazine moiety?
Answer:
The 4-phenylpiperazine group is typically introduced via nucleophilic substitution or Buchwald-Hartwig amination. To optimize yields:
- Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMSO vs. THF), stoichiometry (1.2–2.0 eq. of piperazine), and catalysts (e.g., Pd(OAc)₂/Xantphos) .
- Monitor reaction progress via LC-MS to identify intermediates and byproducts.
- Reference protocols for coupling chloroacetamide intermediates with piperazine derivatives, as demonstrated in N-(3-chloro-4-methoxyphenyl)acetamide syntheses .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): To verify molecular formula (e.g., C₂₃H₁₈ClFN₆O₂).
- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Assign peaks for the chloro-fluorophenyl group (δ 7.2–7.8 ppm) and triazolo-pyrazine protons (δ 8.1–8.5 ppm).
- X-ray Crystallography: Resolve intramolecular interactions (e.g., C–H···O bonds) that influence crystal packing .
- HPLC-PDA: Ensure >95% purity using C18 columns with acetonitrile/water gradients.
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding to CNS targets (e.g., serotonin/dopamine receptors), leveraging the 4-phenylpiperazine moiety’s known role in receptor interactions .
- Molecular Dynamics (MD) Simulations: Assess stability of the triazolo-pyrazine core in hydrophobic pockets over 100-ns trajectories.
- QSAR Models: Corporate electronic descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties, as demonstrated for trifluoromethyl-bearing analogs .
Basic: What are the key challenges in isolating intermediates during synthesis?
Answer:
- Solubility Issues: The triazolo-pyrazine core may precipitate prematurely; use mixed solvents (e.g., DCM:MeOH 4:1) for extraction.
- Byproduct Formation: Monitor for dimerization via LC-MS and employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
- Moisture Sensitivity: Protect intermediates like α-chloroacetamides with molecular sieves in anhydrous THF .
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Answer:
- Assay Validation: Confirm target specificity using knockout cell lines or competitive binding assays.
- Purity Reassessment: Repurify batches showing variability and reanalyze via HPLC-MS to exclude degradants .
- Meta-Analysis: Compare results with structurally related compounds (e.g., pyrazolo[4,3-d]pyrimidin-4-yl acetamides) to identify conserved pharmacophores .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogous to 6-chloro-7-cyclobutyl-triazolo[4,3-b]pyridazines) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
Advanced: What strategies improve metabolic stability of the triazolo-pyrazine scaffold?
Answer:
- Isotere Replacement: Substitute labile protons (e.g., 3-oxo group) with bioisosteres like sulfone or phosphonate moieties .
- Deuterium Incorporation: Replace α-hydrogens in the acetamide group to slow CYP450-mediated oxidation.
- Prodrug Design: Mask the piperazine nitrogen with enzymatically cleavable groups (e.g., acetyl) to enhance oral bioavailability .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening: Test Pd₂(dba)₃, XPhos, or CuI for efficiency in C–N bond formation.
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 120°C .
- Workup Optimization: Quench with NH₄Cl to remove Pd residues and extract with ethyl acetate .
Advanced: What in silico tools predict off-target interactions for this compound?
Answer:
- SwissTargetPrediction: Upload the SMILES string to identify potential kinase or GPCR targets.
- PharmaDB: Screen against databases for adenosine A₂A or histamine H₃ receptors, given the phenylpiperazine motif .
- ADMET Predictor: Simulate blood-brain barrier penetration and hERG channel liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
